

Comparing the efficacy of (2-Aminopyrimidin-4-yl)methanol derivatives

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Compound of Interest

Compound Name: (2-Aminopyrimidin-4-yl)methanol

Cat. No.: B151054

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A Comprehensive Guide to the Efficacy of (2-Aminopyrimidin-4-yl)methanol Derivatives

This guide provides a detailed comparison of the efficacy of various **(2-Aminopyrimidin-4-yl)methanol** derivatives based on available preclinical data. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Data Presentation

The following tables summarize the in vitro efficacy of different **(2-Aminopyrimidin-4-yl)methanol** derivatives against various biological targets.

Table 1: FGFR4 Kinase and Anti-proliferative Activity

Compound	Target	IC50 (nM)[1]	Cell Line	IC50 (μM)[1]
6A	FGFR4	190	Hep3B	25.2
FGFR1	1565			
FGFR2	1149			
FGFR3	277			
6O	FGFR4	75.3	Hep3B	4.5
FGFR1	>50,000			
FGFR2	35,482			
FGFR3	>30,000			
BLU9931 (1)	FGFR4	-	Hep3B	~0.9
2n	FGFR4	2.6	MDA-MB-453	0.38[2]
FGFR1/2/3	>10,000	MCF-7	>10[2]	
MDA-MB-231	>10[2]			

Table 2: PLK4 Kinase and Anti-proliferative Activity

Compound	Target	IC50 (μM)[3]	Cell Line	IC50 (μM)[3]
3b	PLK4	0.0312	-	-
3r	PLK4	0.0174	-	-
8a	PLK4	0.5196	-	-
8h	PLK4	0.0067	MCF-7	-
BT474	-			
MDA-MB-231	-			

Table 3: Dual BRD4/PLK1 Inhibition and Cytotoxicity

Compound	Target	IC50 (µM)[4][5]	Cell Line	IC50 (µM)[4][5]
4	BRD4	0.029	MDA-MB-231	-
PLK1	0.094	HT-29	-	
U-937	-			
6a	BRD4	0.141	-	-
6b	BRD4	0.077	-	-
7	BRD4	0.042	MDA-MB-231	-
PLK1	0.02	HT-29	-	
U-937	-			
9	PLK1	0.041	-	-
Volasertib	BRD4	0.017	-	-
PLK1	0.025	-	-	

Table 4: β -Glucuronidase Inhibition

Compound	IC50 (µM)[6][7]
24	2.8 \pm 0.10
D-saccharic acid 1,4-lactone (Standard)	45.75 \pm 2.16

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

- Reagent Preparation:

- Prepare a stock solution of the test compound in 100% DMSO.
- Perform serial dilutions of the test compound to achieve a range of concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
- Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
- Prepare the recombinant kinase and its specific substrate in the kinase buffer.

- Assay Procedure:
 - In a microplate, add the kinase, test compound at various concentrations, and kinase buffer.
 - Incubate the mixture for a predefined period (e.g., 15-30 minutes) at room temperature to allow compound binding to the kinase.
 - Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ -³³P]ATP) and the substrate.
 - Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- Detection:
 - Stop the reaction by adding a stop solution (e.g., EDTA solution or phosphoric acid).
 - The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
 - Radiometric Assay: Transferring the reaction mixture to a filter membrane, washing away unincorporated [γ -³³P]ATP, and measuring the radioactivity of the phosphorylated substrate using a scintillation counter.
 - Luminescence-Based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which corresponds to kinase activity.

- Fluorescence-Based Assay: Using a fluorescently labeled substrate where phosphorylation leads to a change in fluorescence.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

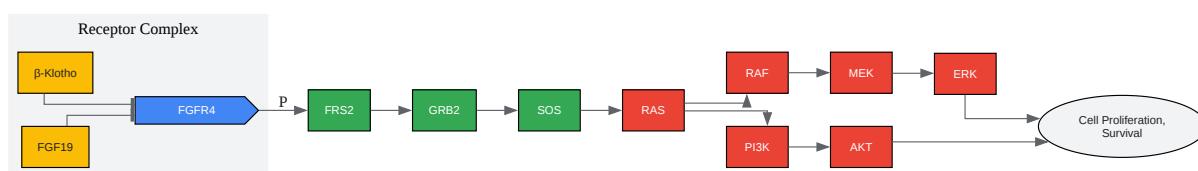
- Cell Seeding:
 - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- Compound Treatment:
 - Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
 - Incubate the plate for a specified period (e.g., 48 or 72 hours).
- MTT Addition and Incubation:
 - Add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
 - Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.^[8]
- Formazan Solubilization:

- Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[8]
- Data Analysis:
 - Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
 - Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

FGF19-FGFR4 Signaling Pathway

The FGF19-FGFR4 signaling pathway is crucial in liver homeostasis and its aberrant activation is implicated in hepatocellular carcinoma.[1][9] **(2-Aminopyrimidin-4-yl)methanol** derivatives have been developed to inhibit FGFR4.

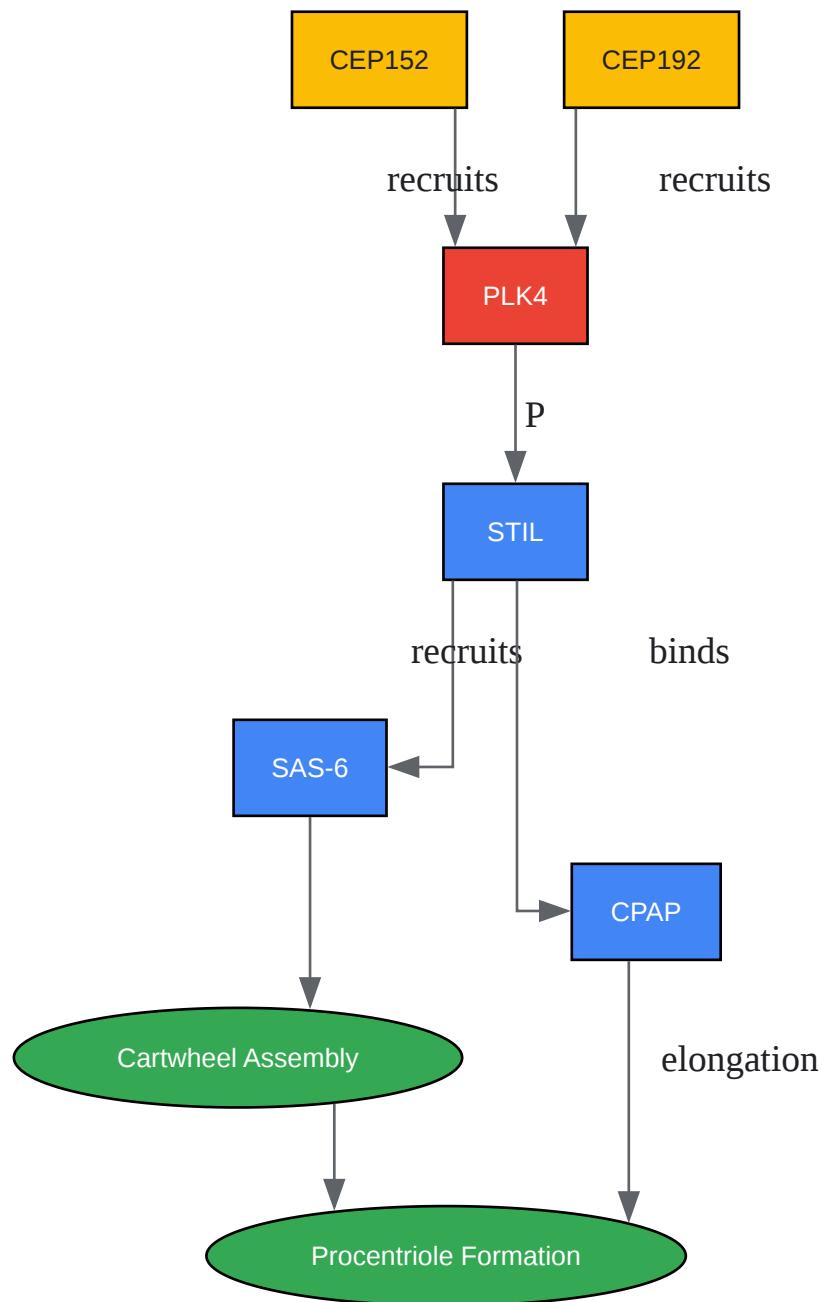


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Caption: FGF19-FGFR4 signaling cascade leading to cell proliferation and survival.

PLK4 in Centriole Duplication

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication. Its inhibition can lead to mitotic catastrophe in cancer cells.

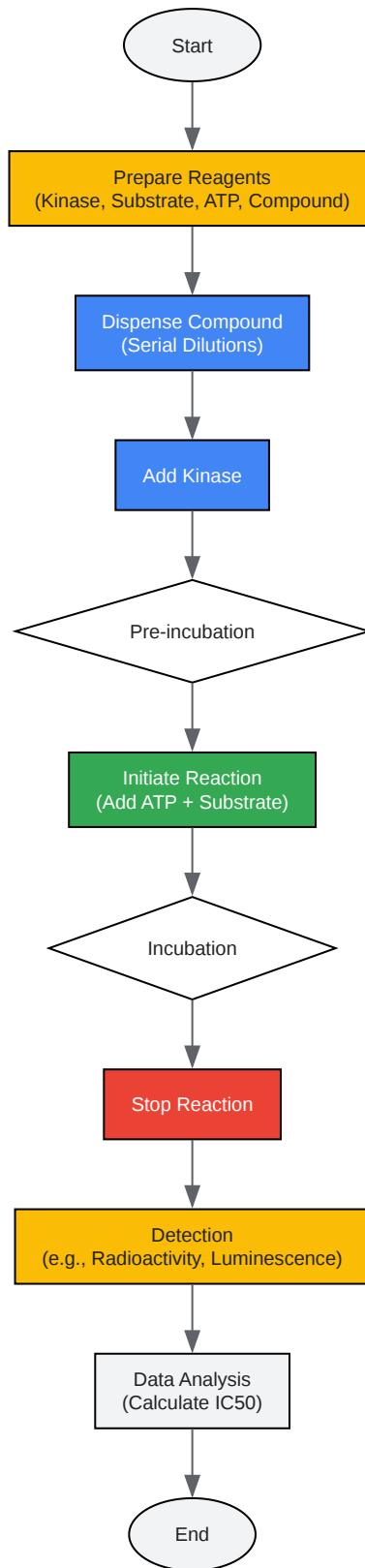


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Caption: PLK4-mediated pathway for centriole duplication.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.



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Caption: A generalized workflow for an in vitro kinase inhibition assay.

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